3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole
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Overview
Description
3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features a piperidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the piperidine and oxadiazole rings through a series of reactions, such as nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions that allow for the efficient and high-yield synthesis of the desired product. These methods often utilize catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: This compound also features a piperidine ring and is studied for its potential as an enzyme inhibitor.
1,4-Disubstituted Piperidines: These compounds are known for their biological activities, including antibacterial and antimalarial properties.
Uniqueness
3-(Piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole is unique due to the presence of both a piperidine and an oxadiazole ring, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-5-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-2-3-11-13-10(14-15-11)8-9-4-6-12-7-5-9/h9,12H,2-8H2,1H3 |
InChI Key |
PLHWTUDQYYYDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)CC2CCNCC2 |
Origin of Product |
United States |
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